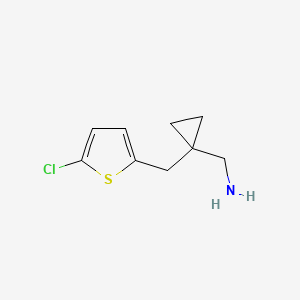
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H12ClNS It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further linked to a 5-chlorothiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the 5-Chlorothiophen-2-ylmethyl Intermediate: This step involves the chlorination of thiophene to obtain 5-chlorothiophene, which is then subjected to a methylation reaction to form 5-chlorothiophen-2-ylmethyl.
Cyclopropylation: The 5-chlorothiophen-2-ylmethyl intermediate is then reacted with cyclopropylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it a valuable component in the formulation of advanced materials.
Mécanisme D'action
The mechanism of action of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: A related compound with a similar thiophene structure but lacking the cyclopropyl group.
Cyclopropylamine: A simpler amine with a cyclopropyl group but without the thiophene moiety.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the 5-chlorothiophen-2-yl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C9H12ClNS |
|---|---|
Poids moléculaire |
201.72 g/mol |
Nom IUPAC |
[1-[(5-chlorothiophen-2-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H12ClNS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2H,3-6,11H2 |
Clé InChI |
RNIVTFPEVTXPRV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=C(S2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















